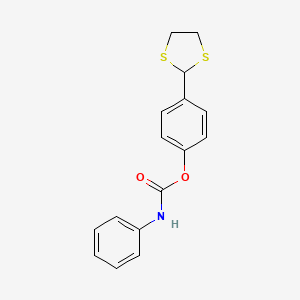
4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate” would likely consist of a phenyl ring attached to a carbamate group, which is in turn attached to a 1,3-dithiolan-2-yl group .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Pharmaceuticals
- NOSH-Aspirin , a hybrid compound with nitric oxide and hydrogen sulfide-releasing moieties, has been studied for its anti-inflammatory properties and effectiveness in inhibiting the growth of various human cancer cell lines. NOSH compounds, including those with 1,2-dithiolan motifs, showed significant cell growth inhibitory properties across different cancer cell lines, with NOSH-1 being the most potent in HT-29 colon cancer cells (Kodela, Chattopadhyay, & Kashfi, 2012).
Chiral Recognition and Separation
- Research on cellulose triphenylcarbamate derivatives adsorbed on silica gel has highlighted their chiral recognition abilities as stationary phases for high-performance liquid chromatography (HPLC), indicating potential applications in chiral separation processes (Okamoto, Kawashima, & Hatada, 1986).
Antimicrobial Activities
- Studies on metal complexes derived from cyclobutane-substituted thiazole carbamate ligands have explored their antimicrobial activities against a range of bacteria and yeast, suggesting potential applications in developing new antimicrobial agents (Cukurovalı, Yilmaz, Ahmedzade, & Kırbağ, 2001).
Photoresponsive Materials
- Investigations into aliphatic self-assembled monolayers (SAMs) with azobenzene tailgroups have studied the effect of molecular structure on photoisomerization properties, which could inform the design of photoresponsive surfaces and materials (Weidner, Bretthauer, Ballav, Motschmann, Orendi, Bruhn, Siemeling, & Zharnikov, 2008).
Corrosion Inhibition
- Research on ammonium (2,4-dimethylphenyl)-dithiocarbamate has shown its efficacy as a corrosion inhibitor against steel corrosion, indicating its potential application in corrosion prevention technologies (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Battery Materials
- Sulfide polymers, including those with 1,3-dithiolane groups, have been evaluated as cathode materials in rechargeable lithium batteries, highlighting their potential in improving battery performance and capacity (Zhang, Kong, Zhan, Tang, Zhan, Zhou, & Zhan, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(17-13-4-2-1-3-5-13)19-14-8-6-12(7-9-14)15-20-10-11-21-15/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQACOMGJXSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)
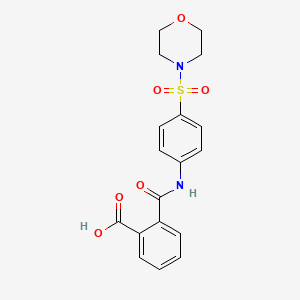
![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)
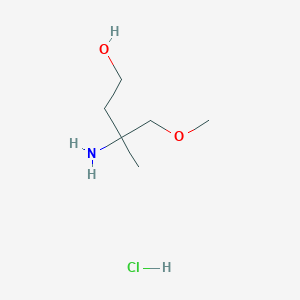
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)
![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)
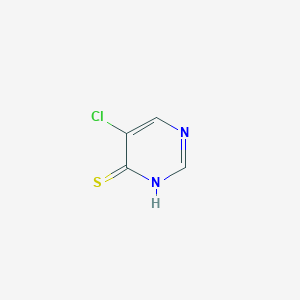
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)
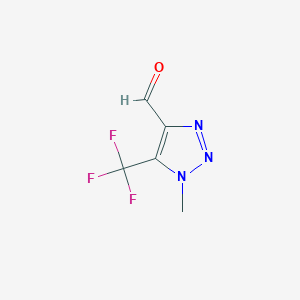
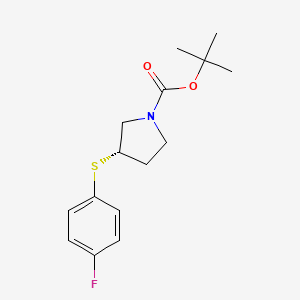
![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)
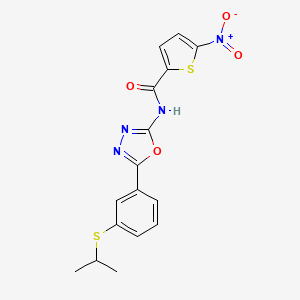
![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)